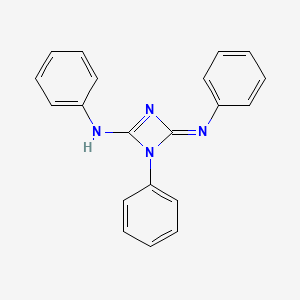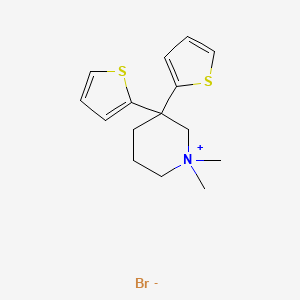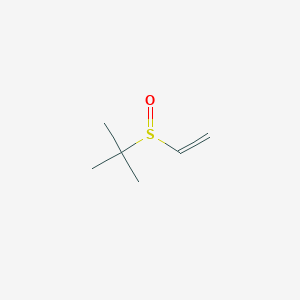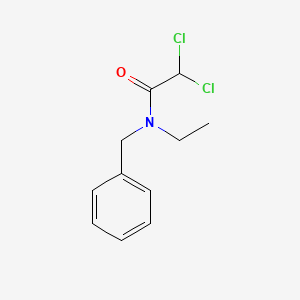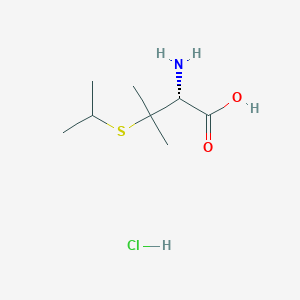
(2R)-2-amino-3-methyl-3-propan-2-ylsulfanylbutanoic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-amino-3-methyl-3-propan-2-ylsulfanylbutanoic acid;hydrochloride is a chiral amino acid derivative. This compound is of interest due to its unique structural features, which include an amino group, a methyl group, and a propan-2-ylsulfanyl group attached to a butanoic acid backbone. The hydrochloride form is often used to enhance the compound’s stability and solubility in aqueous solutions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-methyl-3-propan-2-ylsulfanylbutanoic acid;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-3-methylbutanoic acid and propan-2-ylthiol.
Formation of the Sulfanyl Group: The propan-2-ylthiol is introduced to the 2-amino-3-methylbutanoic acid through a nucleophilic substitution reaction, forming the sulfanyl group.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, and purification is typically achieved through crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the sulfanyl group, using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives when reacted with acyl chlorides or anhydrides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Acyl chlorides, anhydrides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced sulfanyl derivatives.
Substitution: Amides, other amino derivatives.
科学的研究の応用
(2R)-2-amino-3-methyl-3-propan-2-ylsulfanylbutanoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (2R)-2-amino-3-methyl-3-propan-2-ylsulfanylbutanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the sulfanyl group can participate in redox reactions, influencing the compound’s biological activity. The exact pathways and targets are still under investigation, but its structural features suggest it may modulate enzyme activity or receptor binding.
類似化合物との比較
Similar Compounds
(2R)-2-amino-3-hydroxypropanoic acid: Similar in structure but with a hydroxy group instead of a sulfanyl group.
(2R)-2-amino-3-methylbutanoic acid: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
Uniqueness
The presence of the propan-2-ylsulfanyl group in (2R)-2-amino-3-methyl-3-propan-2-ylsulfanylbutanoic acid;hydrochloride makes it unique compared to its analogs. This group imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
49801-38-9 |
|---|---|
分子式 |
C8H18ClNO2S |
分子量 |
227.75 g/mol |
IUPAC名 |
(2R)-2-amino-3-methyl-3-propan-2-ylsulfanylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C8H17NO2S.ClH/c1-5(2)12-8(3,4)6(9)7(10)11;/h5-6H,9H2,1-4H3,(H,10,11);1H/t6-;/m1./s1 |
InChIキー |
WZQKOKQYMXAAIX-FYZOBXCZSA-N |
異性体SMILES |
CC(C)SC(C)(C)[C@@H](C(=O)O)N.Cl |
正規SMILES |
CC(C)SC(C)(C)C(C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


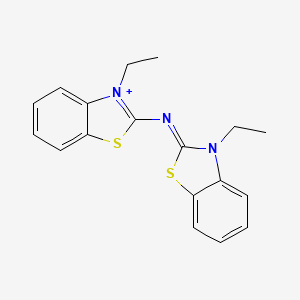
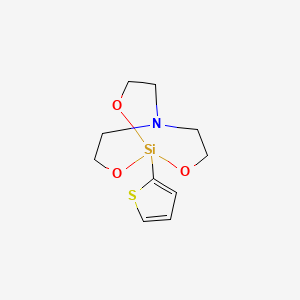

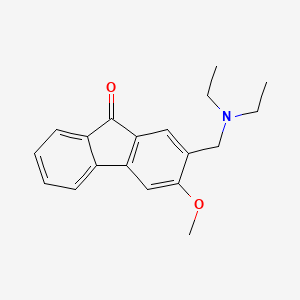
![2-({[(4-Chlorophenyl)carbamoyl]oxy}imino)-2-cyanoacetamide](/img/structure/B14662163.png)
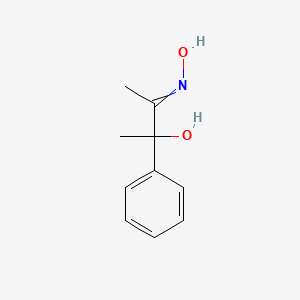
![1,4-Anhydro-1-(2-methyl-7-oxo-4,7-dihydro-2h-pyrazolo[4,3-d]pyrimidin-3-yl)pentitol](/img/structure/B14662179.png)
![Cyclobuta[b]naphthalene-1,2-dione](/img/structure/B14662184.png)
